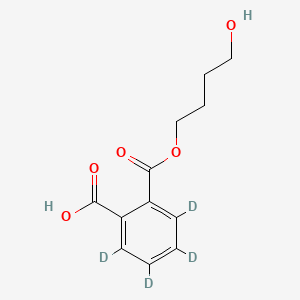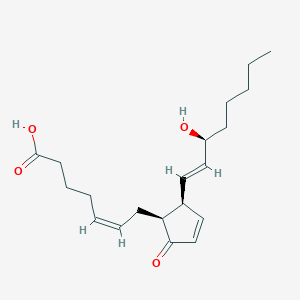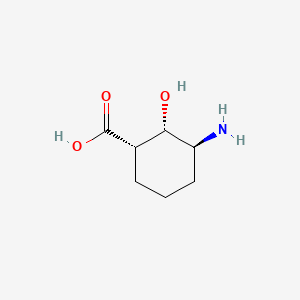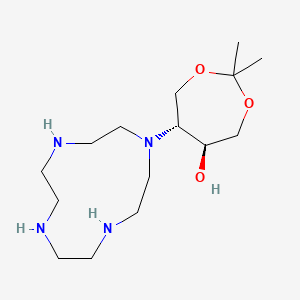
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester” is a chemical compound with the molecular formula C12H10D4O5 and a molecular weight of 242.26 . It is a derivative of benzenedicarboxylic acid, which is a group of dicarboxylic derivatives of benzene .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H10D4O5 . The structure is a derivative of benzenedicarboxylic acid, which has three isomers: phthalic acid (1,2-benzenedicarboxylic acid), isophthalic acid (1,3-benzenedicarboxylic acid), and terephthalic acid (1,4-benzenedicarboxylic acid) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C12H10D4O5 and a molecular weight of 242.26 .Applications De Recherche Scientifique
Microextraction Methods for Phthalate Esters
1,2-Benzenedicarboxylic acid esters, known as phthalate esters, are primarily used as plasticizers in polymers. They are not chemically bound to plastics, allowing them to be released into food or water that comes into direct contact with the plastic products. Due to their widespread use, phthalate esters are considered ubiquitous environmental pollutants and are recognized for their carcinogenic effects as endocrine-disrupting compounds. Their analysis typically involves gas chromatography or high-performance liquid chromatography, but due to the complexity of environmental samples, a sample pretreatment is necessary. This review discussed the historical development of sample preparation methodologies and summarized the application of these methods in combination with analytical techniques for the preconcentration and determination of phthalate esters in various matrices (Farajzadeh et al., 2015).
Phthalates and Human Health
Phthalates are a group of man-made chemicals with a wide spectrum of industrial applications. They are used as plasticizers in the manufacture of flexible vinyl for consumer products, food contact applications, and medical devices. Phthalates are also used in personal-care products, solvents, and coatings. This paper reviewed the uses, metabolism, and health effects of phthalates in human populations based on studies published between 1973 and June 2005. The review emphasized the need for further studies to understand the impact of phthalates on human health (Hauser & Calafat, 2005).
Substituent Groups in 1,3-Benzenedicarboxylate
This study explored the effects of substituent groups in the 5-position of 1,3-benzenedicarboxylate on the construction of supramolecular assemblies. Four derivatives of 1,3-benzenedicarboxylic acid were used, and their impact on the structure of coordination polymers was examined. The study provides insight into how the substitution of different groups can affect the construction of supramolecular frameworks, which is crucial for understanding the structural diversity and properties of such compounds (Liu et al., 2010).
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-hydroxybutoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/i1D,2D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGVYBUJIQMSOZ-NMRLXUNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCO)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/no-structure.png)







